4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide is a compound classified as a benzenesulfonamide derivative. This compound features a bromine atom and two ethoxy groups attached to a phenyl ring, which contributes to its unique chemical properties and potential applications in various scientific fields. The molecular formula for this compound is , with a molar mass of approximately 400.29 g/mol. Research into this compound has focused on its synthesis, mechanisms of action, and potential applications in pharmacology.
The synthesis of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide typically involves the following steps:
The industrial production of this compound mirrors laboratory methods but is scaled up for efficiency. Precise control of reaction parameters is crucial to achieving high yields and purity levels. The use of large reactors and advanced purification techniques is common in industrial settings.
The molecular structure of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide can be depicted as follows:
4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide participates in various chemical reactions:
Common reagents for substitution reactions include amines and thiols, while oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are typically employed for oxidation and reduction processes respectively .
The mechanism of action for 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide primarily involves its role as an enzyme inhibitor. By binding to the active site of target enzymes, it prevents substrate interaction, leading to inhibition of enzymatic activity. This mechanism can result in various biological effects depending on the specific enzyme involved.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are often used to confirm the structure and purity of synthesized compounds .
4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide has potential applications in scientific research, particularly in pharmacology where it may serve as a lead compound for developing new therapeutic agents targeting specific receptors or enzymes. Its unique structural features make it suitable for exploring structure-activity relationships in drug design .
4-Bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide (CAS 1024505-63-2) represents an advanced diaryl sulfonamide derivative characterized by a benzene ring bearing a bromo substituent linked via a sulfonamide bridge to a 2,5-diethoxy-substituted aniline moiety. Its molecular formula is C₁₆H₁₈BrNO₄S, with a molecular weight of 400.29 g/mol [1]. This compound exemplifies the strategic integration of halogenated aromatics and alkoxy groups to optimize bioactivity and physicochemical properties. Research interest in this molecule stems from its potential to address limitations of earlier sulfonamides, particularly concerning isoform selectivity and CNS penetrance. As a structurally tunable scaffold, it offers avenues for targeting diverse enzymatic pathways implicated in neurological disorders, inflammation, and calcification-related pathologies [3] [7] .
The compound belongs to the N-arylbenzenesulfonamide class, distinguished by its asymmetric diaryl architecture. Key structural features include:
Table 1: Structural Comparison of Key Sulfonamide Derivatives
Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | |
---|---|---|---|---|
4-Bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide | Diaryl sulfonamide | Br (C6H4); 2,5-(OC₂H₅)₂ (C6H3) | 400.29 [1] | |
N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide | Benzyl-diaryl sulfonamide | Br, OCH₃ (C6H3); CH₂C₆H₅ | 382.27 [2] | |
2-Bromo-4,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | Hydroxy-diaryl sulfonamide | Br, Cl₂ (C6H2); OH (C6H4) | 397.06 [5] | |
Ro 04-6790 | Benzenesulfonamide derivative | Quinoline moiety | ~350 (estimated) | [3] |
The diethoxy configuration is particularly significant. Unlike smaller methoxy groups, ethoxy chains introduce steric bulk and lipophilicity that may modulate selectivity toward membrane-bound enzymes (e.g., TNAP) over cytosolic isoforms [4] . This aligns with findings that ortho-alkoxy substituents in sulfonamides enhance TNAP inhibition by 30-fold compared to unsubstituted analogs .
Diaryl sulfonamides evolved from early antibacterial agents into targeted modulators of enzymes and receptors:
Table 2: Evolution of Key Diaryl Sulfonamide Therapeutics
Era | Representative Compound | Primary Target | Therapeutic Application | |
---|---|---|---|---|
1960s | Acetazolamide | Carbonic anhydrase | Glaucoma, epilepsy | |
1990s | Ro 04-6790 | 5-HT₆ receptor | Cognitive disorders | [3] |
2000s | Sulforaphane analogs | COX-2 | Inflammation | [6] |
2010s | TNAP inhibitors (e.g., Compound 1) | Tissue-nonspecific alkaline phosphatase | Vascular calcification | |
2020s | 4-Bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide | Undefined (multiple targets explored) | Neurological/calcification disorders | [1] [4] |
Recent studies highlight the synergy of bromo and ethoxy groups. Bromine’s polarizability enhances van der Waals contacts in hydrophobic enzyme pockets, while ethoxy side chains improve membrane diffusion. This is evidenced by nanomolar Ki values (1.63–25.67 nM) against CA I/II for structurally related bromophenols [4].
Despite promising attributes, critical gaps persist in understanding and applying this compound:
Future research should prioritize:
Compound Names Mentioned in Text:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: